Cas no 88284-48-4 (2-(Trimethylsilyl)phenyl trifluoromethanesulfonate)

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate structure
88284-48-4 structure
Nombre del producto:2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Número CAS:88284-48-4
MF:C10H13F3O3SSi
Megavatios:298.354133367538
MDL:MFCD00799598
CID:709384
PubChem ID:24870661

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Propiedades químicas y físicas

Nombre e identificación

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane-sulfona
    • 2-(Trimethylsilyl)phenyl Triflate
    • Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • 2-(Trimethylsilyl)phenyl Triflate Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • (2-trimethylsilylphenyl) trifluoromethanesulfonate
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • PubChem19807
    • C10H13F3O3SSi
    • XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • BCP10118
    • 4086AC
    • (TRIMETHYLSILYL)PHENYL TRIFLATE
    • TRA0000170
    • FCH2711571
    • PC450251
    • EN001653
    • SY057456
    • ST2413631
    • AX8063
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester (9CI)
    • (Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(Trimethylsilyl)phenyl 2,2,2-trifluoroacetate
    • 2-(Trimethylsilyl)phenyl trifluormethanesulfonate
    • 2-(Trimethylsilyl)phenyl trifluoromethansulfonate
    • Acetic acid, 2,2,2-trifluoro-, 2-(trimethylsilyl)phenyl ester
    • Acetic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • o-Trimethylsilylphenyl triflate
    • 88284-48-4
    • DS-16426
    • 2-(trimethylsilyl)phenyl trifluoro-methane sulfonate
    • DB-023683
    • MFCD00799598
    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 97%
    • AKOS015856668
    • CS-W007378
    • T2089
    • SCHEMBL1713611
    • 2-(Trimethylsilyl)phenyltrifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane sulfonate
    • DTXSID00391985
    • MDL: MFCD00799598
    • Renchi: 1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3
    • Clave inchi: XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • Sonrisas: O=S(C(F)(F)F)(OC1C([Si](C)(C)C)=CC=CC=1)=O

Atributos calculados

  • Calidad precisa: 298.030676g/mol
  • Carga superficial: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 298.030676g/mol
  • Masa isotópica única: 298.030676g/mol
  • Superficie del Polo topológico: 51.8Ų
  • Recuento de átomos pesados: 18
  • Complejidad: 381
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.229 g/mL at 25 °C(lit.)
  • Punto de ebullición: 70 °C/2 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • índice de refracción: n20/D 1.456(lit.)
  • PSA: 51.75000
  • Logp: 3.54100
  • Disolución: Not determined
  • Sensibilidad: Sensitive to air

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Información de Seguridad

  • Símbolo: GHS05
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H314
  • Declaración de advertencia: P280,P305+P351+P338,P310
  • Número de transporte de mercancías peligrosas:UN 3265 8/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 34
  • Instrucciones de Seguridad: S26; S27; S36/37/39; S45
  • Señalización de mercancías peligrosas: C
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C
  • Términos de riesgo:R34
  • Nivel de peligro:8
  • Grupo de embalaje:II

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate PrecioMás >>

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Ambeed
A294211-250mg
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88284-48-4 95%
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Ambeed
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Chemenu
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$78 2023-01-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2089-1g
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88284-48-4 95.0%(GC)
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¥540.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045615-25g
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eNovation Chemicals LLC
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Chemenu
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$117 2022-05-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102512-1g
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¥49.90 2023-09-01
eNovation Chemicals LLC
D548994-1g
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$110 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024288-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
1g
¥44 2024-05-21

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.4 -78 °C; 1 h, -78 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Trifluoromethyl aryl sulfonates (TFMS): An applicable trifluoromethoxylation reagent
Lei, Meng; et al, Tetrahedron Letters, 2019, 60(20), 1389-1392

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.3 -78 °C; 2 h, -78 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C
Referencia
Copper-Mediated Cascade C-H/N-H Annulation of Indolocarboxamides with Arynes: Construction of Tetracyclic Indoloquinoline Alkaloids
Zhang, Ting-Yu; et al, Organic Letters, 2018, 20(1), 220-223

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  79.2 s, rt
1.2 Solvents: Diethyl ether ;  67 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Referencia
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.3 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Stereoretentive Ring-Opening Metathesis Polymerization to Access All-cis Poly(p-phenylenevinylene)s with Living Characteristics
Hsu, Ting-Wei; et al, Journal of the American Chemical Society, 2020, 142(28), 11983-11987

Synthetic Routes 5

Condiciones de reacción
1.1 45 min, 80 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -100 °C
1.3 Reagents: Butyllithium ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.4 -100 °C; 20 min, -100 °C → -80 °C
Referencia
An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: easy access to precursors of functionalized arynes
Pena, Diego; et al, Synthesis, 2002, (10), 1454-1458

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  90 min, reflux
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -80 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Synthesis of aryl stannanes from silyl triflates via aryne intermediates
Lakshmi, B. Vasantha; et al, Synlett, 2011, (3), 345-348

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Referencia
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Stereoretentive ring-opening metathesis polymerization to access all-cis poly(p-phenylene vinylene)s with living characteristics
Hsu, Ting-Wei; et al, ChemRxiv, 2020, 1, 1-7

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 min, rt
1.2 Solvents: Diethyl ether ;  7.3 s, rt
1.3 Reagents: Sodium carbonate Solvents: Water
Referencia
Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors
Michel, Boris; et al, Organic Letters, 2014, 16(10), 2684-2687

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Cesium fluoride ,  18-Crown-6 Solvents: Acetonitrile ,  1,2-Dichlorobenzene ;  overnight, 70 °C
Referencia
Cycloaddition of benzyne to SWCNT: towards CNT-based paddle wheels
Criado, Alejandro; et al, Chemical Communications (Cambridge, 2010, 46(37), 7028-7030

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Isopropyl isocyanate Solvents: Dichloromethane ;  2 h, 23 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Diethyl ether ,  Pentane ;  5 min, 0 °C; 30 min, 0 °C → 23 °C
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine ;  23 °C → -78 °C
1.4 Reagents: Butyllithium Solvents: Hexane ;  70 min, -78 °C; 1 h, -78 °C
1.5 35 min, -78 °C; 85 min, -78 °C
1.6 Reagents: Sodium bisulfate Solvents: Water ;  45 min, -78 °C → 23 °C
1.7 Reagents: Diethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  45 min, 40 °C; 40 °C → 23 °C
1.8 Solvents: Acetonitrile ;  20 min, 23 °C; 2 h, 23 °C
1.9 Reagents: Sodium bicarbonate ,  Sodium bisulfate Solvents: Water ;  23 °C
Referencia
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne
Bronner, Sarah M.; et al, Journal of Organic Chemistry, 2009, 74(22), 8842-8843

Synthetic Routes 12

Condiciones de reacción
Referencia
Copper-Mediated Trifluoromethylation-Allylation of Arynes
Yang, Xinkan; et al, Organic Letters, 2018, 20(4), 1179-1182

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, 0 °C → rt
1.2 overnight, 0 °C → rt
Referencia
Trifluoromethanesulfonic anhydride
Martinez, Antonio Garcia; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-17

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 5 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 10, 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
Referencia
Synthesis of aryne precursor o-Trimethylsilylphenyl triflate
Wu, Qing-chun; et al, Hecheng Huaxue, 2007, 15(1), 111-113

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Access to Highly Functionalized Indanes from Arynes and α,γ-Diketo Esters
Hu, Wanyao; et al, Organic Letters, 2019, 21(4), 941-945

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Referencia
Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives
Xiong, Baojian; et al, Organic Letters, 2020, 22(16), 6334-6338

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Referencia
Dual nickel/palladium-catalyzed reductive cross-coupling reactions between two phenol derivatives
Xiong, Baojian; et al, ChemRxiv, 2020, 1, 1-8

Synthetic Routes 19

Condiciones de reacción
Referencia
1,2-Difunctionalization of Aryl Triflates: A Direct and Modular Access to Diversely Functionalized Anilines
Cho, Seoyoung; et al, Organic Letters, 2020, 22(4), 1670-1674

Synthetic Routes 20

Condiciones de reacción
Referencia
Assembly of polyfunctional arenes with three contiguous and different substituents by Pd-catalyzed four-component reactions
Shen, Yong; et al, Cell Reports Physical Science, 2021, 2(11),

Synthetic Routes 21

Condiciones de reacción
Referencia
Aerobic Cu-catalyzed oxidative 1 : 2 coupling of benzynes with terminal alkynes
Lu, Tianhao; et al, Chemical Communications (Cambridge, 2020, 56(59), 8214-8217

Synthetic Routes 22

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  2 h, 85 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  20 min, -80 °C
2.2 -78 °C; 30 min, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides
Shaibu, Balagopal S.; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6834-6839

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Toluene ;  4 h, 110 °C; 30 min, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water ;  neutralized, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C; 0 °C → rt; 2 h, rt
2.2 Solvents: Water ;  rt
Referencia
Alkyl substituted [2.2]paracyclophane-1,9-dienes
Lidster, Benjamin J.; et al, Organic & Biomolecular Chemistry, 2016, 14(25), 6079-6087

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Referencia
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
Referencia
Benzynes in Natural Product Synthesis
Hunter, Ruth F., 1989, , ,

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Raw materials

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Preparation Products

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